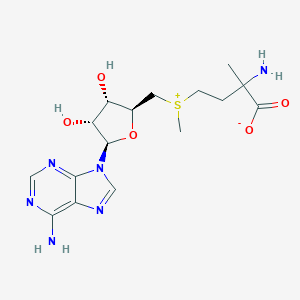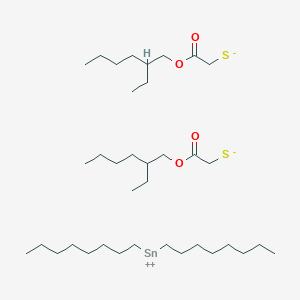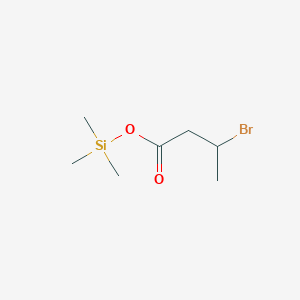
S-Adenosyl-2-methylmethionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Adenosyl-2-methylmethionine (SAMe) is a naturally occurring compound found in all living cells. It is synthesized from methionine and adenosine triphosphate (ATP) in a process catalyzed by the enzyme methionine adenosyltransferase (MAT). SAMe is involved in several biochemical processes, including methylation, transsulfuration, and aminopropylation. SAMe has been extensively studied for its potential therapeutic applications in various diseases, including depression, osteoarthritis, liver disease, and neurological disorders.
作用機序
S-Adenosyl-2-methylmethionine is involved in several biochemical processes, including methylation, transsulfuration, and aminopropylation. Methylation is the process by which a methyl group is added to a molecule, which can change its function. This compound is the primary methyl donor in the body, and is involved in the methylation of DNA, RNA, proteins, and neurotransmitters. Transsulfuration is the process by which sulfur-containing amino acids are converted to other sulfur-containing compounds. This compound is involved in the transsulfuration pathway, which produces glutathione, a potent antioxidant. Aminopropylation is the process by which a propylamine group is added to a molecule, which can change its function. This compound is involved in the aminopropylation of neurotransmitters, which can affect mood and cognitive function.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects in the body. This compound is involved in the methylation of DNA, RNA, proteins, and neurotransmitters. Methylation of DNA can affect gene expression, which can lead to changes in cellular function. Methylation of proteins can affect their structure and function, which can lead to changes in cellular signaling. Methylation of neurotransmitters can affect their function, which can lead to changes in mood and cognitive function. This compound is also involved in the transsulfuration pathway, which produces glutathione, a potent antioxidant. Glutathione helps protect cells from oxidative stress, which can damage cellular components and lead to cellular dysfunction.
実験室実験の利点と制限
S-Adenosyl-2-methylmethionine has several advantages and limitations for lab experiments. This compound is a naturally occurring compound found in all living cells, which makes it easy to obtain and study. This compound is also stable when bound to methionine adenosyltransferase II, which makes it easy to store and transport. This compound can be easily labeled with isotopes, which can be used to study its metabolism and distribution in the body. However, this compound is a highly reactive molecule and can be easily degraded by non-specific enzymes, which can make it difficult to study its effects in vitro. This compound is also a relatively expensive compound, which can limit its use in large-scale experiments.
将来の方向性
S-Adenosyl-2-methylmethionine has several potential future directions for research. This compound has been studied for its potential use in various diseases, including depression, osteoarthritis, liver disease, and neurological disorders. However, more research is needed to fully understand the mechanisms of action of this compound in these diseases, and to determine the optimal dosages and treatment regimens. This compound has also been studied for its potential use in cancer, where it has been shown to have anti-tumor effects. However, more research is needed to fully understand the anti-tumor mechanisms of this compound, and to determine its potential use in cancer treatment. Finally, this compound has also been studied for its potential use in aging, where it has been shown to improve cognitive function and reduce age-related decline. However, more research is needed to fully understand the mechanisms of action of this compound in aging, and to determine its potential use in anti-aging therapies.
合成法
S-Adenosyl-2-methylmethionine is synthesized in the liver from methionine and ATP in a reaction catalyzed by the enzyme MAT. Methionine is first converted to S-adenosyl-L-homocysteine (SAH) by the enzyme methionine adenosyltransferase. SAH is then converted to this compound by the enzyme SAH hydrolase. This compound is a highly reactive molecule and can be easily degraded by non-specific enzymes. Therefore, this compound is stabilized by binding to a protein called methionine adenosyltransferase II, which protects it from degradation.
科学的研究の応用
S-Adenosyl-2-methylmethionine has been extensively studied for its potential therapeutic applications in various diseases. In depression, this compound has been shown to be as effective as antidepressant drugs in reducing symptoms of depression. This compound has also been studied for its potential use in osteoarthritis, where it has been shown to reduce pain and improve joint mobility. This compound has also been studied for its potential use in liver disease, where it has been shown to improve liver function and reduce inflammation. In neurological disorders, this compound has been shown to improve cognitive function and reduce symptoms of Parkinson's disease.
特性
CAS番号 |
16720-69-7 |
|---|---|
分子式 |
C16H24N6O5S |
分子量 |
412.5 g/mol |
IUPAC名 |
2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-methylbutanoate |
InChI |
InChI=1S/C16H24N6O5S/c1-16(18,15(25)26)3-4-28(2)5-8-10(23)11(24)14(27-8)22-7-21-9-12(17)19-6-20-13(9)22/h6-8,10-11,14,23-24H,3-5,18H2,1-2H3,(H2-,17,19,20,25,26)/t8-,10-,11-,14-,16?,28?/m1/s1 |
InChIキー |
DLGWCGJLTGONLY-AMDVVCNQSA-N |
異性体SMILES |
CC(CC[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |
SMILES |
CC(CC[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |
正規SMILES |
CC(CC[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |
同義語 |
S-adenosyl-2-methylmethionine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















